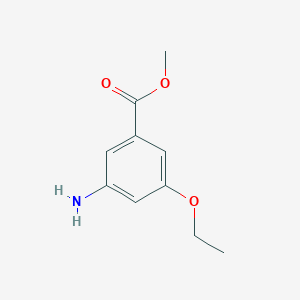

3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

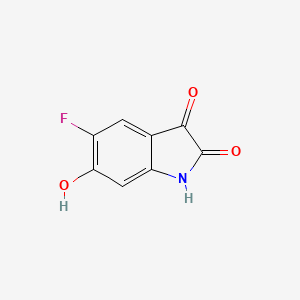

3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C27H32N4O2S and its molecular weight is 476.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis Applications

- The compound under discussion is related to a family of heterocyclic compounds like octahydroquinazolines. These compounds have been synthesized through multicomponent interactions, demonstrating the potential for creating diverse chemical structures (Tonkikh, Strakovs, & Petrova, 2004).

Facile Synthesis of Derivatives

- Research on tetrahydropyrimido[4,5-b]-quinoline derivatives, synthesized through the interaction of cyclohexanone with other chemical entities, reveals the flexibility and potential of this chemical structure in synthesizing various derivatives with potential applications in different scientific domains (Elkholy & Morsy, 2006).

Pharmaceutical Research

- Studies on benzoxazinone arylpiperazine derivatives, which are structurally related to the compound , have shown significant binding affinity at certain receptors. This indicates potential applications in pharmaceutical research, particularly in understanding receptor interactions (Mokrosz et al., 1999).

Structural Analysis in Chemistry

- The structural analysis of compounds like enrofloxacin hydrochloride dihydrate, which share a quinoline ring system similar to our compound of interest, demonstrates the importance of these structures in the study of molecular conformations and interactions (Miranda-Calderón et al., 2014).

Synthesis and Structure Studies

- Research on the synthesis and structure of dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline) derivatives, related to our compound, highlights the scientific exploration of novel structures and their potential applications in various fields of chemistry (Markosyan et al., 2000).

Exploration of Inhibitory Activities

- Studies on desmethoxyquinazolines, similar in structure to the compound , have investigated their role in inhibiting certain enzymes, suggesting potential applications in drug discovery and biological studies (Rotili et al., 2014).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and oxidation.", "Starting Materials": [ "4-benzylpiperazine-1-carboxylic acid", "cyclohexanone", "thiourea", "ethyl chloroformate", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium bicarbonate", "chloroacetyl chloride", "triethylamine", "dimethylformamide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium sulfite", "sodium hydroxide", "sodium nitrite", "sodium thiosulfate", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "Condensation of 4-benzylpiperazine-1-carboxylic acid with cyclohexanone in the presence of thiourea to form 4-(4-benzylpiperazine-1-carbonyl)cyclohexanone", "Reaction of 4-(4-benzylpiperazine-1-carbonyl)cyclohexanone with ethyl chloroformate and sodium hydroxide to form ethyl 4-(4-benzylpiperazine-1-carbonyl)cyclohexanecarboxylate", "Reduction of ethyl 4-(4-benzylpiperazine-1-carbonyl)cyclohexanecarboxylate with sodium borohydride in acetic acid to form 4-(4-benzylpiperazine-1-carbonyl)cyclohexylmethanol", "Oxidation of 4-(4-benzylpiperazine-1-carbonyl)cyclohexylmethanol with hydrogen peroxide and sodium bicarbonate to form 4-(4-benzylpiperazine-1-carbonyl)cyclohexylcarboxylic acid", "Reaction of 4-(4-benzylpiperazine-1-carbonyl)cyclohexylcarboxylic acid with chloroacetyl chloride and triethylamine in dimethylformamide to form 4-(4-benzylpiperazine-1-carbonyl)cyclohexyl-2-chloroacetate", "Cyclization of 4-(4-benzylpiperazine-1-carbonyl)cyclohexyl-2-chloroacetate with thiourea in the presence of sodium acetate and acetic acid to form 3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one", "Conversion of 3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one to its hydrochloride salt by reaction with hydrochloric acid and precipitation with sodium sulfite", "Purification of the hydrochloride salt by recrystallization from water" ] } | |

CAS-Nummer |

689765-60-4 |

Molekularformel |

C27H32N4O2S |

Molekulargewicht |

476.64 |

IUPAC-Name |

3-[[4-(4-benzylpiperazine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C27H32N4O2S/c32-25(30-16-14-29(15-17-30)18-20-6-2-1-3-7-20)22-12-10-21(11-13-22)19-31-26(33)23-8-4-5-9-24(23)28-27(31)34/h1-9,21-22H,10-19H2,(H,28,34) |

InChI-Schlüssel |

LHFZBVYXOHYAHF-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime](/img/structure/B2872052.png)

![Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2872054.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2872063.png)

![2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2872067.png)

![[1-(3-Phenylpropyl)piperidin-3-yl]methanol](/img/structure/B2872070.png)